![molecular formula C11H12ClF3N2O B566908 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1252686-45-5](/img/structure/B566908.png)
2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
“2-(Trifluoromethoxy)ethanamine” is a chemical compound with the molecular formula C3H6F3NO . It has an average mass of 129.081 Da and a monoisotopic mass of 129.040146 Da .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds is a topic of ongoing research . The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethoxy)ethanamine” consists of 3 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“2-(Trifluoromethoxy)ethanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 48.0±35.0 °C at 760 mmHg, and a vapour pressure of 315.0±0.1 mmHg at 25°C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Indole Synthesis and Applications
Indole compounds have a wide range of applications in medicinal chemistry and organic synthesis. The review on indole synthesis methodologies highlights the importance of indole and its derivatives in synthesizing complex organic molecules (Taber & Tirunahari, 2011). Such methodologies could be relevant to synthesizing or modifying the structure of 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride for specific scientific applications.
Organic Acids in Industrial Applications
The review of organic acids' roles in acidizing operations provides insights into how these substances are used in enhancing oil recovery and could hint at the utility of related compounds in similar or adjacent fields (Alhamad et al., 2020). This information might suggest potential industrial applications for the compound , especially in processes requiring organic compounds with specific functional groups.
Fluorinated Compounds' Environmental Effects
The review on novel fluorinated alternatives to PFASs discusses the environmental persistence and potential toxicity of these compounds (Wang et al., 2019). Given the trifluoromethoxy group in the compound of interest, insights from this study could be indirectly relevant to understanding the environmental impact and behavior of fluorinated indole derivatives.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-(trifluoromethoxy)-1H-indol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)17-8-1-2-9-7(3-4-15)6-16-10(9)5-8;/h1-2,5-6,16H,3-4,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBJZJNYNDUOJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C2CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721020 |
Source
|
Record name | 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
1252686-45-5 |
Source
|
Record name | 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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